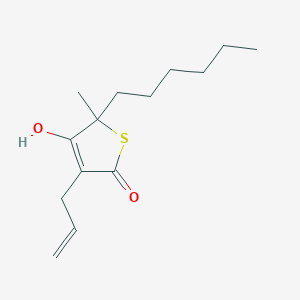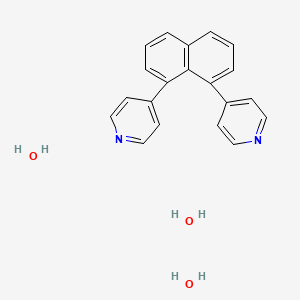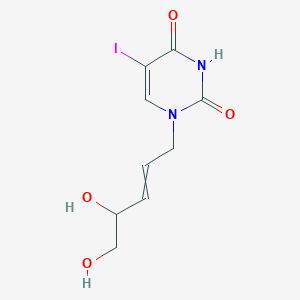![molecular formula C11H11F2NO2 B12611865 2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]- CAS No. 651312-19-5](/img/structure/B12611865.png)
2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]- is a chemical compound with the molecular formula C11H11F2NO2 . This compound is part of the azetidinone family, which is known for its four-membered lactam ring structure. Azetidinones are significant in medicinal chemistry due to their presence in β-lactam antibiotics, which are widely used to treat bacterial infections .
Preparation Methods
The synthesis of 2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]- involves several steps. One common method is the cycloaddition of ketenes to Schiff bases . This method is advantageous as it avoids the need for tedious and costly separation steps for diastereomers, making it more economical for large-scale production . Another approach involves the use of optically active natural sources, such as l-threonine, to achieve the desired chiral azetidinone .
Chemical Reactions Analysis
2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include molecular iodine, which acts as a catalyst under microwave irradiation . The major products formed from these reactions are often substituted azetidinones, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .
Scientific Research Applications
2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]- has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, azetidinones are crucial due to their presence in β-lactam antibiotics, which are used to treat bacterial infections .
Mechanism of Action
The mechanism of action of 2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. In the case of β-lactam antibiotics, the azetidinone ring targets the transpeptidase enzymes (penicillin-binding proteins) required for bacterial cell wall synthesis . This interaction inhibits the enzyme’s activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death .
Comparison with Similar Compounds
2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]- can be compared with other azetidinones, such as 3,4-dimethyl-2-azetidinone and 1-(3,4,5-trimethoxyphenyl)azetidin-2-one . While these compounds share the azetidinone core structure, they differ in their substituents, which can significantly impact their chemical properties and biological activities . The presence of the difluoro and methoxyphenyl groups in 2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]- makes it unique and potentially more effective in certain applications .
Properties
CAS No. |
651312-19-5 |
|---|---|
Molecular Formula |
C11H11F2NO2 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3,3-difluoro-1-[(4-methoxyphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C11H11F2NO2/c1-16-9-4-2-8(3-5-9)6-14-7-11(12,13)10(14)15/h2-5H,6-7H2,1H3 |
InChI Key |
YFMZGKDPBLRVQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(C2=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)

![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)

![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)
![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)



![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
